2-(1-(3,3,3-Trifluoro-2-oxopropyl)piperidin-4-yl)acetic acid
Description
2-(1-(3,3,3-Trifluoro-2-oxopropyl)piperidin-4-yl)acetic acid is a nitrogen-containing heterocyclic compound with a molecular formula of C11H16F3NO3 This compound is characterized by the presence of a piperidine ring substituted with a trifluoromethyl ketone and an acetic acid moiety
Properties
IUPAC Name |
2-[1-(3,3,3-trifluoro-2-oxopropyl)piperidin-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F3NO3/c11-10(12,13)8(15)6-14-3-1-7(2-4-14)5-9(16)17/h7H,1-6H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYRYKPDBLBVGNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC(=O)O)CC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(3,3,3-Trifluoro-2-oxopropyl)piperidin-4-yl)acetic acid typically involves the reaction of piperidine derivatives with trifluoromethyl ketones under controlled conditions. One common method includes the use of a piperidine derivative, such as 4-piperidone, which undergoes a nucleophilic addition reaction with a trifluoromethyl ketone in the presence of a base. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of 2-(1-(3,3,3-Trifluoro-2-oxopropyl)piperidin-4-yl)acetic acid may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of catalysts and automated systems can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1-(3,3,3-Trifluoro-2-oxopropyl)piperidin-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like organolithium compounds or Grignard reagents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-(1-(3,3,3-Trifluoro-2-oxopropyl)piperidin-4-yl)acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be utilized in the study of enzyme inhibition and receptor binding due to its structural features.
Industry: It is employed in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(1-(3,3,3-Trifluoro-2-oxopropyl)piperidin-4-yl)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl ketone group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(1-(3,3,3-Trifluoro-2-oxopropyl)pyrrolidin-4-yl)acetic acid: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
2-(1-(3,3,3-Trifluoro-2-oxopropyl)morpholin-4-yl)acetic acid: Contains a morpholine ring, offering different steric and electronic properties.
Uniqueness
2-(1-(3,3,3-Trifluoro-2-oxopropyl)piperidin-4-yl)acetic acid is unique due to its specific combination of a piperidine ring and a trifluoromethyl ketone group. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications.
Biological Activity
2-(1-(3,3,3-Trifluoro-2-oxopropyl)piperidin-4-yl)acetic acid is a nitrogen-containing heterocyclic compound notable for its unique structural features, including a piperidine ring and a trifluoromethyl ketone group. This compound has garnered attention in medicinal chemistry due to its potential biological activity and applications. The following article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Molecular Formula
- Molecular Formula : CHFNO
- CAS Number : 2098062-97-4
Structural Features
The compound's structure includes:
- A piperidine ring
- A trifluoromethyl ketone moiety
- An acetic acid group
This combination contributes to its reactivity and biological activity.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 253.22 g/mol |
| Solubility | Soluble in organic solvents |
| Stability | Stable under standard conditions |
Synthesis
The synthesis of 2-(1-(3,3,3-Trifluoro-2-oxopropyl)piperidin-4-yl)acetic acid typically involves the reaction of piperidine derivatives with trifluoromethyl ketones. Common methods include:
- Nucleophilic Addition : Piperidine derivatives react with trifluoromethyl ketones in the presence of a base.
- Reaction Conditions : Conducted in solvents like dichloromethane or tetrahydrofuran at low temperatures to ensure high yield and purity.
Industrial Production
In industrial settings, continuous flow reactors and catalysts are often employed to optimize production efficiency and consistency.
The mechanism of action for this compound involves its interaction with various molecular targets including enzymes and receptors:
- The trifluoromethyl ketone acts as an electrophile, forming covalent bonds with nucleophilic sites on proteins.
- This interaction can modulate the activity of target molecules, leading to diverse biological effects such as enzyme inhibition or receptor modulation.
Biological Studies
Research indicates that compounds with similar structures exhibit significant biological activities:
- Enzyme Inhibition : The compound has been studied as a potential inhibitor for acetyl-CoA carboxylase (ACC), which is involved in fatty acid metabolism. This inhibition can have implications for treating metabolic disorders such as obesity and dyslipidemia .
- Immunomodulatory Effects : Analogous compounds have shown immunomodulatory properties, influencing cytokine expression and immune responses .
Case Study 1: ACC Inhibition
A study demonstrated that derivatives of 2-(1-(3,3,3-Trifluoro-2-oxopropyl)piperidin-4-yl)acetic acid effectively inhibited ACC enzymes in vitro. The results indicated a reduction in fatty acid synthesis, suggesting potential therapeutic applications in managing obesity-related conditions.
Case Study 2: Cytokine Modulation
Another research effort explored the immunomodulatory effects of related compounds, showing that they could induce cytokine gene expression in murine models. These findings highlight the potential utility of this compound in immunotherapy .
Comparison with Similar Compounds
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 2-(1-(3,3,3-Trifluoro-2-oxopropyl)pyrrolidin-4-yl)acetic acid | Pyrrolidine derivative | Similar enzyme inhibition potential |
| 2-(1-(3,3,3-Trifluoro-2-oxopropyl)morpholin-4-yl)acetic acid | Morpholine derivative | Different steric properties |
The unique combination of structural features in 2-(1-(3,3,3-Trifluoro-2-oxopropyl)piperidin-4-yl)acetic acid distinguishes it from similar compounds, potentially leading to unique biological activities.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
